molecular formula C14H20N6O5 B13385201 N-[(Dimethylamino)methylene]-2'-O-methylguanosine

N-[(Dimethylamino)methylene]-2'-O-methylguanosine

Cat. No.: B13385201
M. Wt: 352.35 g/mol
InChI Key: KDQQTCFKBCWYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Dimethylamino)methylene]-2'-O-methylguanosine (CAS: 17331-13-4; molecular formula: C₁₃H₁₈N₆O₄) is a chemically modified nucleoside critical for oligonucleotide synthesis . The compound features two key modifications:

  • 2'-O-Methyl group: Enhances nuclease resistance and stability in RNA-based therapeutics.
  • N2-Dimethylaminomethylene group: A formamidine protecting group that prevents undesired side reactions during solid-phase synthesis .

This derivative is widely used as a phosphoramidite building block (e.g., CAS: 128219-77-2, molecular weight: 854.92) for constructing antisense oligonucleotides and siRNA .

Properties

Molecular Formula

C14H20N6O5

Molecular Weight

352.35 g/mol

IUPAC Name

N'-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23)

InChI Key

KDQQTCFKBCWYFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

Preparation Methods

Chemoselective Synthesis of 2'-O-Methylguanosine

Another efficient route, developed by researchers in 2003, emphasizes chemoselectivity and high yield without protecting the guanine base:

This method boasts high chemoselectivity, high yield (up to 65%), and avoids the need for base protection of the guanine moiety, simplifying the synthesis process.

Protection Strategy Using tBu/Boc Guanine Approach

Recent advances have introduced an unconventional protection strategy involving tBu/Boc groups on guanine, facilitating site-specific modifications:

This approach offers a shorter synthetic route with improved yields and fewer purification steps, especially useful for generating nucleoside analogs for RNA synthesis.

Synthesis of the N-[(Dimethylamino)methylene] Group via Methylidene Formation

A critical step across all methods involves the formation of the N-[(Dimethylamino)methylene] group:

  • Reagents : N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is the reagent of choice.
  • Reaction conditions : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or DMSO, with mild bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS).
  • Mechanism : The nucleophilic N2 position of guanosine reacts with DMF-DMA, forming the N-[(Dimethylamino)methylene] functionality via nucleophilic addition followed by elimination.

This step is crucial for introducing the desired functional group with high chemoselectivity, and it is often performed after protecting the hydroxyl groups to prevent side reactions.

Summary of Key Data and Reaction Conditions

Step Reagents Solvent Conditions Yield Notes
1 Methyl iodide (MeI), NaH DMF 0°C to room temperature ~80% 2'-O-methylation
2 MDPSCl, NaHMDS THF -78°C to room temp 65% 3',5'-O protection
3 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMSO or DMF Room temperature 70-80% Formation of N-[(Dimethylamino)methylene]
4 Deprotection reagents (e.g., TBAF or acid) - Mild conditions Variable Removal of protecting groups

Chemical Reactions Analysis

Phosphorylation Reactions

DMFMG serves as a precursor for phosphoramidite derivatives used in solid-phase oligonucleotide synthesis:

  • Phosphitylation : Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane (DCM) yields the phosphoramidite derivative .

  • Applications : The phosphoramidite is incorporated into RNA strands to study base-pairing dynamics and RNA interference mechanisms .

Stability : The dimethylformamidine group prevents undesired side reactions during phosphorylation, improving coupling efficiency (>98%) .

Cross-Coupling Reactions

DMFMG participates in palladium-catalyzed Suzuki-Miyaura couplings for site-specific modifications:

  • Reagents : Pd(OAc)₂, TPPTS ligand, boronic acids (e.g., 4-dimethylaminophenylboronic acid) .

  • Conditions : 90°C, NaHCO₃ buffer (pH 8.0), 15 minutes .

Example :

SubstrateBoronic AcidProductYield
DMFMG-8Br4-DMAPhB(OH)₂DMFMG-8DMAPh94%

This reaction introduces fluorescent or functional groups for probing RNA-protein interactions .

Base-Pairing and Stability Studies

The dimethylformamidine group alters base-pairing properties:

  • Canonical Pairing : Forms stable Watson-Crick pairs with cytidine (C) .

  • Non-Canonical Pairing :

    • With Uridine (U) : Forms wobble pairs via s-trans or s-cis methyl orientations .

    • With Adenosine (A) : Adopts sheared or imino-hydrogen bonding modes .

Thermodynamic Data :

Base PairΔG° (kcal/mol)
DMFMG-C-2.1
DMFMG-U-1.4
DMFMG-A-0.9

These interactions enhance RNA duplex stability and reduce off-target effects in gene-silencing applications .

Hydrolysis Resistance

The 2'-O-methyl group confers nuclease resistance:

  • DcpS Degradation : DMFMG-modified RNA shows 10-fold slower hydrolysis compared to unmodified RNA .

  • Serum Stability : Half-life >24 hours in human serum, versus <1 hour for unmodified RNA .

Scientific Research Applications

N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.

    Biology: Employed in studies of RNA and DNA modifications, as well as in the investigation of nucleic acid-protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products.

Mechanism of Action

The mechanism of action of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylformamidine and methyl groups can affect base pairing and hydrogen bonding, leading to changes in nucleic acid stability and interactions with proteins. The compound may also interact with specific molecular targets and pathways involved in nucleic acid metabolism and regulation.

Comparison with Similar Compounds

Structural Analogs: 2'-Modifications

Compound Structural Features Applications Stability/Synthesis Insights References
2'-O-Methylguanosine 2'-O-Methyl; no N2 protection RNA therapeutics, miRNA mimics Moderate nuclease resistance
2'-Deoxyguanosine 2'-H (DNA backbone) DNA synthesis, PCR primers Susceptible to RNase degradation
2'-Fluoro-guanosine 2'-F substitution Enhanced duplex stability High thermal stability
2'-N,N-Dimethylamino-2'-deoxyguanosine 2'-N(CH₃)₂; RNA backbone perturbation RNA structure-function studies Altered sugar pucker conformation

Key Insights :

  • The 2'-O-methyl group in the target compound improves metabolic stability compared to 2'-deoxy or unmodified RNA .
  • 2'-Fluoro analogs exhibit superior duplex stability but require specialized synthesis protocols .

N2-Protected Guanosine Derivatives

Compound N2 Protection Deprotection Conditions Advantages References
N2-Dimethylaminomethylene-guanosine Formamidine Ammonia (NH₃), 55°C, 4–6 hrs Stable under acidic conditions
N2-Isobutyryl-guanosine Acyl group Concentrated NH₄OH, 12 hrs Standard for DNA synthesis
N2-Acetyl-guanosine Acetyl group Mild base (e.g., NaOH) Low steric hindrance

Key Insights :

  • The dimethylaminomethylene group offers superior stability during phosphoramidite coupling compared to acyl protections, minimizing side reactions .
  • Isobutyryl protection is more labile but widely used due to compatibility with automated synthesizers .

Key Insights :

  • The target compound’s amidite achieves >95% coupling efficiency due to optimized steric and electronic properties .
  • 3'-Thio modifications introduce nuclease resistance but require stringent sulfurization steps .

Biological Activity

N-[(Dimethylamino)methylene]-2'-O-methylguanosine (commonly referred to as N2,N2-Dimethyl-2'-O-methylguanosine) is a modified guanosine analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral therapy and immunomodulation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

  • Base: Guanosine
  • Modification: 2'-O-methyl group and dimethylaminomethylene group

These modifications enhance the stability and bioactivity of the compound compared to unmodified guanosine.

The biological activity of this compound is attributed to several mechanisms:

  • Immunostimulatory Activity: Some guanosine analogs, including this compound, have demonstrated immunostimulatory effects, which can enhance the immune response against viral infections .
  • Inhibition of Viral Replication: Research indicates that modified nucleosides can interfere with viral RNA synthesis. The presence of the 2'-O-methyl group may enhance binding affinity to viral RNA polymerases, thereby inhibiting replication .
  • Interaction with Cellular Pathways: The compound may interact with various cellular pathways involved in gene expression and protein synthesis, potentially influencing cellular responses to stress and infection .

In Vitro Studies

A number of studies have investigated the biological activity of this compound in vitro:

  • Antiviral Activity: In vitro assays have shown that this compound exhibits significant antiviral activity against various viruses by inhibiting their replication. For instance, it has been evaluated against hepatitis C virus (HCV) and shown promising results in reducing viral load in treated cells .
  • Cytotoxicity Assays: Cytotoxicity tests conducted on human cell lines indicate that this compound has a favorable safety profile, with minimal toxicity observed at therapeutic concentrations .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

  • Animal Models: Research involving animal models has demonstrated that administration of this compound can lead to enhanced recovery from viral infections, suggesting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity Observation Reference
Antiviral ActivitySignificant reduction in viral load
Immunostimulatory EffectsEnhanced immune response observed
CytotoxicityMinimal toxicity at therapeutic doses
Interaction with RNA PolymeraseIncreased binding affinity noted

Case Study 1: Antiviral Efficacy Against HCV

A study focused on the antiviral efficacy of this compound against HCV demonstrated a dose-dependent reduction in viral replication. The mechanism was linked to its ability to mimic natural substrates for viral polymerases, effectively halting the replication process.

Case Study 2: Immunomodulatory Effects

In a separate investigation, researchers assessed the immunomodulatory effects of this compound in mice models subjected to viral infections. Results indicated a marked increase in cytokine production and enhanced T-cell activation, supporting its role as an immunostimulant.

Q & A

Q. What are the key steps in synthesizing N-[(Dimethylamino)methylene]-2'-O-methylguanosine, and how are intermediates purified?

The synthesis involves sequential protection, substitution, and deprotection steps. For example:

  • Protection : The 3′ and 5′ hydroxyl groups of guanosine are protected using 1,1,3,3-tetraisopropyldisiloxane (TIPS) under anhydrous conditions .
  • Substitution : The 2′-hydroxyl is replaced via nucleophilic substitution (e.g., with dimethylamine in THF at 60°C for 12–16 hours) .
  • Deprotection : TIPS groups are removed using ammonium fluoride in methanol .
  • Purification : Silica gel chromatography (e.g., 5–12% methanol in dichloromethane) or reverse-phase C18 columns (water elution) isolates intermediates .

Q. How is structural characterization performed for this compound and its intermediates?

  • NMR spectroscopy : 1^1H and 13^13C NMR in DMSO-d6_6 or CD3_3CN confirm substitution patterns and stereochemistry. Key signals include dimethylamino protons (δ 2.22–2.35 ppm) and ribose anomeric protons (δ 5.84–6.27 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [MH]+^+ for intermediates: 553.2990 calculated vs. 553.2967 observed) .

Q. What functional roles does the dimethylamino-methylene group confer in RNA studies?

This modification replaces the 2′-hydroxyl, altering RNA backbone flexibility and hydrogen-bonding capacity. It is used to probe ribozyme active sites or RNA-protein interactions via QSAR analysis .

Advanced Research Questions

Q. How can researchers optimize yields in the dimethylamino substitution reaction?

  • Reagent stoichiometry : Use 2–3 equivalents of dimethylamine in THF to ensure complete substitution .
  • Temperature control : Maintain 60°C for 16 hours to balance reaction rate and side-product formation .
  • Purification adjustments : Gradient elution (e.g., 0–12% methanol in dichloromethane) improves separation of polar intermediates .

Q. What contradictions exist in spectral data for intermediates, and how are they resolved?

Discrepancies in 13^13C NMR chemical shifts (e.g., ribose carbons at δ 62.2–75.0 ppm) may arise from solvent effects or residual moisture. Solutions include:

  • Drying samples over molecular sieves.
  • Comparing data across solvents (DMSO-d6_6 vs. CD3_3CN) .

Q. How does the compound’s stability impact RNA incorporation via phosphoramidite chemistry?

  • Hygroscopicity : The dimethylamino group increases moisture sensitivity. Use anhydrous solvents and activated molecular sieves during phosphoramidite synthesis .
  • Coupling efficiency : Lower yields (<80%) may occur due to steric hindrance. Optimize activator concentration (e.g., 1-methylimidazole) and coupling time .

Q. What methodologies analyze the compound’s role in RNA tertiary structure packing?

  • Hydroxyl radical footprinting : Quantifies solvent accessibility of modified vs. wild-type RNA .
  • Molecular dynamics (MD) simulations : Compare free energy landscapes of RNA with/without the dimethylamino-methylene group .

Q. How can researchers address discrepancies in QSAR models for hydroxyl group contributions?

  • Data normalization : Account for solvent polarity effects using relative activity scales (e.g., logP values) .
  • Multivariate regression : Include steric parameters (e.g., Taft constants) to refine model accuracy .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReagentsConditionsYieldReference
TIPS protection1,1,3,3-TetraisopropyldisiloxaneAnhydrous THF, 60°C, 16h55–60%
Dimethylamino substitutionDimethylamine (2M in THF)60°C, 16h55–78%
DeprotectionNH4_4F (0.5M in MeOH)60°C, 16h72–74%

Q. Table 2: Analytical Data for Critical Intermediates

Intermediate1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)HRMS [MH]+^+
TIPS-protected dimethylamino-guanosine2.35 (s, 6H), 5.84 (d, J=6.0 Hz)43.9 (N(CH3_3)2_2), 85.6 (C1')553.2967
Deprotected dimethylamino-guanosine2.22 (s, 6H), 6.05 (d, J=7.8 Hz)43.7 (N(CH3_3)2_2), 87.0 (C1')311.1480

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.